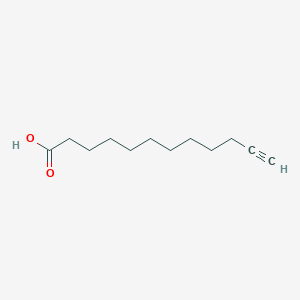

11-Dodecynoic acid

Descripción general

Descripción

11-Dodecynoic acid: is a medium-chain fatty acid with the molecular formula C12H20O2 It is characterized by the presence of a triple bond between the eleventh and twelfth carbon atoms in its aliphatic chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 11-Dodecynoic acid can be synthesized through several methods, including:

Alkyne Addition: One common method involves the addition of acetylene to a suitable precursor, such as 1-bromodecane, followed by oxidation to introduce the carboxylic acid group.

Sonogashira Coupling: This method involves the coupling of a terminal alkyne with an alkyl halide in the presence of a palladium catalyst and a copper co-catalyst, followed by oxidation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Partial hydrogenation of a suitable precursor to introduce the triple bond.

Oxidation: Oxidation of the intermediate compound to form the carboxylic acid group.

Análisis De Reacciones Químicas

Types of Reactions: 11-Dodecynoic acid undergoes various chemical reactions, including:

Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

Reduction: Reduction of the triple bond can yield alkenes or alkanes.

Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst are used for selective reduction.

Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions.

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Metabolic Research and Non-Alcoholic Fatty Liver Disease (NAFLD)

Recent studies have highlighted the role of 11-Dodecenoic acid in managing non-alcoholic steatohepatitis (NASH), a severe form of NAFLD. Research indicates that Perilipin5 (Plin5) , a protein associated with lipid metabolism, can influence the levels of 11-DA in the liver. In experiments involving Plin5 knockout mice, it was observed that the absence of Plin5 exacerbated NASH symptoms, including lipid accumulation and inflammation. Conversely, administering 11-DA significantly mitigated ferroptosis (a form of regulated cell death) in hepatocytes treated with ferroptosis-inducing agents .

Key Findings:

- Ferroptosis Inhibition: 11-DA administration in Plin5 KO mice reduced liver damage and inflammation.

- Therapeutic Potential: The findings suggest that targeting Plin5 and enhancing 11-DA levels could be a viable strategy for NASH management.

Case Study Insights:

- Metabolomic Analysis: Identification of various metabolites through liquid chromatography-mass spectrometry (LC-MS) highlighted potential therapeutic pathways influenced by fatty acids like 11-DA.

Biochemical Tool in Cellular Biology

11-Dodecenoic acid serves as an important biochemical tool for studying lipid metabolism and cellular responses to stress. Its unique structure allows researchers to explore its interactions within lipid membranes and its effects on cellular signaling pathways.

Experimental Applications:

- Cell Culture Studies: In vitro experiments utilizing 11-DA have shown its ability to modulate cellular responses under oxidative stress conditions.

- Lipidomic Profiling: The compound is often included in lipidomic studies to assess changes in fatty acid profiles under various physiological conditions .

Industrial Applications

Beyond its biological applications, 11-Dodecenoic acid is also utilized in industrial settings, particularly in the production of surfactants and emulsifiers due to its amphiphilic properties. Its ability to stabilize emulsions makes it valuable in food science and cosmetic formulations.

Mecanismo De Acción

The mechanism of action of 11-Dodecynoic acid involves its interaction with molecular targets such as enzymes and proteins. The triple bond in the compound allows it to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. This inhibition occurs through the formation of a covalent bond between the compound and the enzyme’s active site, leading to the inactivation of the enzyme.

Comparación Con Compuestos Similares

11-Dodecenoic acid: Similar in structure but contains a double bond instead of a triple bond.

Lauric acid: A saturated fatty acid with a similar chain length but no unsaturation.

11-Undecynoic acid: Contains a triple bond but has one less carbon atom in the chain.

Uniqueness: 11-Dodecynoic acid is unique due to the presence of the triple bond, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

11-Dodecynoic acid (11-DA) is a fatty acid belonging to the class of unsaturated fatty acids, specifically a terminal alkyne fatty acid. This compound has garnered attention due to its diverse biological activities, particularly in metabolic processes, cellular signaling, and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a unique alkyne functional group. The presence of this functional group contributes to its reactivity and biological role.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Fatty Acid Synthase : Research indicates that 11-DA can inhibit fatty acid synthase (FAS), an enzyme critical for lipid biosynthesis. This inhibition can lead to altered lipid metabolism and may have implications for conditions such as obesity and metabolic syndrome .

- Modulation of Cellular Signaling : 11-DA has been shown to influence signaling pathways involved in inflammation and oxidative stress. For instance, it plays a role in the regulation of ferroptosis, a form of regulated cell death associated with lipid peroxidation .

Metabolic Effects

Studies have demonstrated that this compound can significantly impact metabolic health:

- Non-Alcoholic Steatohepatitis (NASH) : In murine models, the administration of 11-DA has been linked to protective effects against NASH. Specifically, it was found that increasing levels of 11-DA can alleviate symptoms associated with liver inflammation and lipid accumulation by modulating the expression of perilipin5 (Plin5), a protein involved in lipid droplet metabolism .

Antimicrobial Properties

Emerging evidence suggests that 11-DA may possess antimicrobial properties:

- Biofilm Formation : It has been observed that fatty acids similar to 11-DA can affect biofilm formation in various bacterial species. For example, certain fatty acids modulate the production of virulence factors in Pseudomonas aeruginosa, indicating potential applications in controlling bacterial infections .

Study on NASH Models

A pivotal study investigated the role of this compound in NASH models where Plin5 expression was manipulated. The results indicated that:

- Reduction in Ferroptosis : Mice lacking Plin5 exhibited increased ferroptosis when fed a high-fat diet; however, supplementation with 11-DA significantly reduced this effect, highlighting its protective role against liver damage .

Antitumor Activity

Historical studies have noted that derivatives of dodecenoic acids exhibit antitumor properties. For instance:

- Antitumor Activity : Compounds related to 11-DA have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines, suggesting potential therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

dodec-11-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h1H,3-11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWMMYQRMAYPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168638 | |

| Record name | 11-Dodecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16900-60-0 | |

| Record name | 11-Dodecynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016900600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Dodecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dodec-11-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.